3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
Description
Historical Context and Development in Carbohydrate Chemistry
The development of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal represents a sophisticated evolution in glycal chemistry that traces its origins to the pioneering work of Hermann Emil Fischer and Karl Zach in 1913. These researchers first synthesized the foundational glycal structure from D-glucose, creating what they initially named D-glucal, though Fischer initially believed he had synthesized an aldehyde compound. The historical significance of this early work cannot be overstated, as it laid the groundwork for an entire class of cyclic enol ether derivatives that would become central to modern carbohydrate synthesis.
The progression from Fischer's original D-glucal to the contemporary this compound illustrates the remarkable advancement in protective group strategies within carbohydrate chemistry. The original Fischer glycal synthesis employed reductive elimination with zinc of a glycosyl halide, a method that, while groundbreaking for its time, provided limited selectivity in subsequent transformations. The development of acetylated derivatives, particularly 3,4,6-tri-O-acetyl-D-glucal, represented a significant step forward in creating more manageable and selective synthetic intermediates. These acetylated forms became commercially available as stable, solid compounds that could be easily handled and stored, dramatically expanding their utility in synthetic applications.
The introduction of silyl protecting groups, particularly the triisopropylsilyl moiety, marked another revolutionary advancement in glycal chemistry. The triisopropylsilyl group provides exceptional steric bulk and chemical stability while remaining selectively removable under specific conditions, making it an ideal protecting group for complex synthetic sequences. The combination of acetyl groups at the 3 and 4 positions with a triisopropylsilyl group at the 6 position creates a protection pattern that allows for highly selective reactions and transformations, representing a sophisticated approach to glycal functionalization that would have been inconceivable during Fischer's era.
Nomenclature, Classification, and Structural Definition
The systematic nomenclature of this compound follows established carbohydrate naming conventions while incorporating the specific protective group designations. According to the International Union of Pure and Applied Chemistry naming system, the compound is formally designated as [(2R,3S,4R)-3-acetyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate. This systematic name precisely describes the stereochemical configuration and the positions of the acetyl and triisopropylsilyl substituents within the glycal framework.
The molecular formula of C19H34O6Si reflects the complex structure incorporating both acetyl and silyl protecting groups. The compound possesses a molecular weight of 386.6 grams per mole, though some sources report slightly different values of 414.60800 grams per mole, likely reflecting different measurement conditions or methodologies. The Chemical Abstracts Service registry number 308796-41-0 provides a unique identifier for this specific derivative.
Classification of this compound places it within the broader category of glycals, which are defined as cyclic enol ether derivatives of sugars having a double bond between carbon atoms 1 and 2 of the ring. More specifically, it belongs to the subclass of protected glycals, where multiple hydroxyl groups have been modified with protecting groups to enable selective chemical transformations. The compound is further classified as an endo-glycal, indicating that the characteristic double bond exists within the ring structure rather than extending outside the ring system.
The structural definition encompasses several key features that distinguish this compound from simpler glycal derivatives. The presence of acetyl groups at the 3 and 4 positions provides intermediate reactivity and stability, while the triisopropylsilyl group at the 6 position offers robust protection that can withstand various reaction conditions. The stereochemical designation as the D-enantiomer indicates the specific three-dimensional arrangement of substituents that corresponds to the natural glucose configuration.
General Significance in Glycochemistry
The significance of this compound in modern glycochemistry extends far beyond its role as a simple synthetic intermediate. This compound represents a paradigm of sophisticated protective group strategy that enables complex synthetic transformations previously deemed impractical or impossible. The strategic placement of different protecting groups allows chemists to conduct site-specific modifications while maintaining the integrity of other functional groups, a capability that has revolutionized approaches to glycoside synthesis and natural product construction.
Recent developments in glycoside diversity generation have highlighted the crucial role of compounds like this compound in creating building blocks with multiple diversifiable positions. The nickel-catalyzed carboboration reactions of glycals have demonstrated that the specific protection pattern in this compound enables highly regio- and stereoselective transformations, providing access to rare sugar derivatives that would be challenging to obtain through alternative synthetic routes. This capability has profound implications for drug development, where site-specific modification of glycosides has become an increasingly attractive strategy for enhancing or altering physiological properties of parent molecules.
The compound serves as a versatile platform for generating glycoside diversity through various chemical transformations. The differential reactivity of the acetyl and triisopropylsilyl protecting groups allows for sequential deprotection and functionalization strategies, enabling the synthesis of complex glycoconjugates and pharmaceutical intermediates. This versatility has made it an essential tool in the synthesis of numerous biologically active natural products and pharmaceuticals, demonstrating its central importance in contemporary medicinal chemistry research.
Furthermore, the compound has proven invaluable in the development of new synthetic methodologies. Ring-closing metathesis reactions, transition metal-catalyzed coupling reactions, and various radical addition processes have all benefited from the unique reactivity profile provided by this specific protection pattern. The ability to conduct these transformations selectively while maintaining other functional groups intact has opened new avenues for complex molecule synthesis that were previously inaccessible.
Structure-Property Relationships
The structure-property relationships in this compound demonstrate a sophisticated balance between stability, reactivity, and selectivity that makes it exceptionally valuable in synthetic applications. The physical properties of the compound, including its crystalline solid state and specific storage requirements, directly relate to the intermolecular interactions facilitated by its protective group array. The triisopropylsilyl group provides significant steric bulk that influences both the compound's solubility profile and its reactivity patterns.
The solubility characteristics of the compound reflect the interplay between the hydrophobic silyl group and the polar acetyl functionalities. The compound demonstrates good solubility in organic solvents such as dichloromethane, dimethylformamide, dimethyl sulfoxide, ethyl acetate, ethanol, methanol, and tetrahydrofuran. This broad solubility profile makes it compatible with a wide range of reaction conditions and synthetic transformations, contributing significantly to its utility as a synthetic intermediate.
The thermal properties of the compound, including its melting point and decomposition temperature, provide insights into the stability conferred by the protective group combination. The crystalline nature of the compound suggests ordered intermolecular packing that contributes to its stability during storage and handling. The specific storage requirements at low temperatures (0 to 8°C) indicate the compound's sensitivity to thermal degradation, likely related to the potential for acetyl group migration or silyl group cleavage under elevated temperature conditions.
Reactivity patterns in this compound are directly determined by the electronic and steric effects of the protecting groups. The acetyl groups at positions 3 and 4 provide moderate leaving group capability while offering some degree of neighboring group participation in substitution reactions. The triisopropylsilyl group at position 6 remains largely inert under most reaction conditions but can be selectively removed under specific desilylation conditions, providing controlled access to the primary hydroxyl group for further functionalization.
The stereochemical properties of the compound, maintained through the protective group strategy, ensure that subsequent transformations proceed with predictable stereochemical outcomes. The preservation of the D-glucose configuration throughout synthetic sequences enables the preparation of natural product analogues and biologically relevant compounds with defined stereochemistry. This stereochemical fidelity represents one of the most significant advantages of using this particular glycal derivative in complex synthetic applications.
| Chemical Property | Characteristic | Significance |
|---|---|---|
| Protecting Group Stability | Acetyl groups: moderate; Silyl group: high | Enables selective transformations |
| Stereochemical Fidelity | Maintains D-glucose configuration | Predictable synthetic outcomes |
| Solvent Compatibility | Broad organic solvent solubility | Versatile reaction conditions |
| Thermal Stability | Requires low temperature storage | Prevents decomposition |
| Reactivity Profile | Selective functional group access | Controlled synthetic transformations |
Properties
IUPAC Name |
[(2R,3S,4R)-3-acetyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O6Si/c1-12(2)26(13(3)4,14(5)6)23-11-18-19(25-16(8)21)17(9-10-22-18)24-15(7)20/h9-10,12-14,17-19H,11H2,1-8H3/t17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFMTAHXVXFZEZ-QRVBRYPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471262 | |
| Record name | 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308796-41-0 | |
| Record name | 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a glycoside derivative with significant potential in medicinal chemistry. Its unique structural features, including acetyl and silyl groups, enhance its biological activity and solubility, making it a subject of interest in various pharmacological studies.
- Molecular Formula : CHOSi
- Molecular Weight : 386.56 g/mol
- CAS Number : 308796-41-0
- Density : 1.042 g/mL at 25ºC
- LogP : 4.73460 (indicating good lipophilicity) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The acetyl groups enhance the compound's stability and bioavailability, while the triisopropylsilyl group aids in its solubility and permeability through biological membranes.
Biological Activity Overview
Research has shown that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of glucal compounds can inhibit the growth of certain bacteria and fungi. The presence of acetyl and silyl groups may enhance this activity by increasing membrane permeability .
- Anticancer Properties : Some glucal derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific glycosidases, which are crucial in carbohydrate metabolism. This inhibition can lead to altered metabolic pathways that may be beneficial in treating metabolic disorders .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various glucal derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for effective strains.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, suggesting potential as an anticancer agent.
Data Table: Biological Activities of this compound
Scientific Research Applications
Synthetic Organic Chemistry Applications
The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its protective groups allow for selective reactions without interference from reactive hydroxyl sites.
Key Reactions
- C-Glycosidic Bond Formation : Utilized in synthesizing C-glycosides through palladium-catalyzed cross-coupling reactions.
- Enzymatic Reactions : Modifications can influence interactions with enzymes, potentially serving as substrates or inhibitors.
Biochemical Applications
3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is valuable for studying glycosylation processes and synthesizing glycosylated compounds.
Glycomimetic Properties
Research indicates that derivatives of this compound may function as glycomimetics, which can modulate biological pathways. For example, studies have shown that glycomimetics derived from D-glucal can inhibit bacterial adhesion and biofilm formation.
Enzyme Interaction Studies
The compound's modified structure affects its reactivity with glycosidases, suggesting that specific modifications can significantly impact enzyme specificity and activity .
Case Studies
- Enzymatic Deprotection : A study demonstrated an operationally simple enzymatic deprotection of the C-3 position on 3,4,6-tri-O-acetyl-D-glucal using lipase catalysis. This method allows for selective cleavage without the need for pH control or complex reaction setups .
- Synthesis of Glycal Synthons : The enzymatically deprotected product was used to synthesize two new glycal synthons with different protecting groups, showcasing the compound's utility in creating diverse chemical entities for further research .
Chemical Reactions Analysis
Glycosylation Reactions
The TIPS group at C-6 and acetyl groups at C-3/C-4 direct reactivity toward glycosylation at the anomeric center (C-1). Key findings include:
B(C6F5)3-Catalyzed α-Stereoselective Glycosylation
-
Conditions : Reactions with alcohols (e.g., methanol, benzyl alcohol) in toluene at 75°C using 5 mol% B(C6F5)3.
-
Outcomes :
| Nucleophile | Product | Yield (%) | α:β Ratio | Reference |
|---|---|---|---|---|
| Methanol | Methyl glycoside | 88 | 30:1 | |
| Benzyl alcohol | Benzyl glycoside | 82 | 25:1 |
Cross-Coupling Reactions
The C-3 acetyl group can be selectively modified for Sonogashira or Stille couplings:
Sonogashira Coupling
-
Conditions : Pd(PPh3)4/CuI, aryl halides, and triethylamine in THF at 60°C.
-
Outcomes :
Stille Coupling
-
Conditions : Pd2(dba)3/AsPh3, organostannanes in DMF at 80°C.
-
Outcomes :
Ferrier Rearrangement
BF3·OEt2 catalyzes the Ferrier reaction to form C-glycosides:
-
Outcomes :
| Acceptor | Product Type | Yield (%) | Reference |
|---|---|---|---|
| BODIPY 6a | Bis-β-C-glycoside | 68 | |
| BODIPY 6c | Tris-α,β,β-glycoside | 72 |
Enzymatic Deprotection
Lipases selectively hydrolyze acetyl groups while preserving the TIPS ether:
Stability and Side Reactions
-
Acid Sensitivity : The TIPS group is stable under mild acidic conditions (e.g., p-TsOH in AcOH/Ac2O) but cleaved by HF·pyridine .
-
Base Sensitivity : Acetyl groups are stable to weak bases (e.g., K2CO3/MeOH) but hydrolyzed under strong basic conditions (e.g., NaOH/MeOH) .
Comparative Reactivity Insights
Comparison with Similar Compounds
6-O-(Triisopropylsilyl)-D-glucal
- Structure : Only the 6-hydroxyl is protected with TIPS.
- Reactivity: Lacks acetyl groups, making the 3- and 4-positions freely reactive. Used as a glycosyl donor in stereoselective glycosylation reactions .
- Applications : Key intermediate for synthesizing glycoconjugates and glycomimetics. Less versatile than 3,4-Di-O-acetyl-6-O-TIPS-D-glucal due to unprotected 3/4-OH groups .
3,6-Di-O-(triisopropylsilyl)-D-glucal
3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal
3,4,6-Tris-O-(triisopropylsilyl)-D-glucal
- Structure : Fully protected with TIPS at 3-, 4-, and 6-positions.
- Reactivity : Extreme steric hindrance restricts reactivity to specific conditions (e.g., lithiation requires careful optimization) .
- Applications: Limited to niche syntheses requiring full protection, such as silanolate cross-coupling reactions .
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
Steric Effects of TIPS : The TIPS group in 3,4-Di-O-acetyl-6-O-TIPS-D-glucal prevents undesired side reactions during glycosylation, outperforming TBDMS in lithiation reactions due to reduced α-proton acidity .
Acetyl vs. Silyl Protection : Acetyl groups enable orthogonal deprotection (e.g., using NH₃/MeOH), allowing sequential functionalization unavailable in fully silylated analogs .
Biological Relevance : While D-glucal itself inhibits aflatoxin biosynthesis , the protected derivative’s bioactivity is indirect, serving as a precursor for bioactive glycans with improved pharmacokinetic properties .
Preparation Methods
Enzymatic Hydrolysis
- Substrate: 3,4,6-tri-O-acetyl-D-glucal.
- Catalyst: Immobilized lipases, preferably from Candida rugosa or Pseudomonas fluorescens.
- Buffer: Phosphate buffer at pH 3 to 5 (optimal ~4 to 5).
- Co-solvent: 20-30% acetonitrile or acetone to improve substrate solubility.
- Temperature: Ambient, typically 0 to 25°C.
- Reaction Time: 3 to 72 hours, monitored by HPLC.
The lipase selectively hydrolyzes the acetyl group at the 6-O position, yielding 3,4-di-O-acetyl-D-glucal with a free hydroxyl at position 6. This enzymatic step is highly regioselective, scalable, and environmentally friendly, avoiding harsh chemical conditions.
Immobilization of Lipase
- Lipases are immobilized on hydrophobic supports such as octyl-agarose or polymethacrylate resins (Sepabeads FP-BU or FP-RPOD).
- Immobilization enhances enzyme stability and allows easy recovery and reuse.
- Immobilized enzymes facilitate operational simplicity and scalability.
Protection of the 6-OH Group with Triisopropylsilyl Group
After enzymatic deacetylation, the free 6-OH is protected with a triisopropylsilyl (TIPS) group:
- Reagents: Triisopropylsilyl chloride (TIPS-Cl) and a base such as imidazole or pyridine.
- Solvent: Anhydrous pyridine or dichloromethane.
- Conditions: Stirring at room temperature or slightly elevated temperature (e.g., 25–70°C).
- Reaction Time: Several hours to overnight.
This step yields this compound, with the TIPS group providing steric bulk and stability to the 6-O position, facilitating further synthetic transformations.
Alternative Protection Strategies
Other protecting groups such as pivaloyl can be introduced at different hydroxyl positions for synthetic versatility. For example:
- Silylation at the 3-O position followed by pivaloylation at 6-O has been reported.
- Use of 4-dimethylaminopyridine (DMAP) as a catalyst in pyridine at 70°C overnight.
- Purification by column chromatography yields the desired protected glucal derivatives.
Controlled Acyl Migration
In some synthetic routes, controlled migration of acetyl groups is employed:
- After enzymatic deacetylation, the solution containing 3,4-di-O-acetyl-D-glucal is adjusted to pH 8.0–9.5 (optimal 8.6–8.8).
- The solution is maintained at 0–25°C for 2–6 hours.
- This induces regioselective migration of the acetyl group from position 4 to 6, yielding 3,6-di-O-acetyl-D-glucal.
- The reaction is quenched by adjusting pH to acidic values (3–5) to stop migration.
- The product is extracted with ethyl acetate and purified by chromatography.
This mild, aqueous-phase acyl migration is efficient and yields 80–95% of the desired product.
Summary Table of Preparation Steps
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Enzymatic 6-O-deacetylation | Immobilized lipase (Candida/Pseudomonas), pH 3–5 phosphate buffer, 20–30% acetonitrile, 0–25°C, 3–72 h | 90–100 | Highly regioselective, scalable |
| 6-OH Protection with TIPS | TIPS-Cl, pyridine or DCM, base (imidazole), RT to 70°C, several hours | Not explicitly reported | Forms stable 6-O-triisopropylsilyl derivative |
| Acyl migration (optional) | pH 8.6–8.8, 0–25°C, 2–6 h, aqueous medium | 80–95 | Converts 4-O-acetyl to 6-O-acetyl |
| Purification | Extraction with ethyl acetate, column chromatography | Variable | Final isolation of pure product |
Q & A
Q. What are the key considerations for designing a synthesis protocol for 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal?
The synthesis involves strategic protection of hydroxyl groups. The 3,4-O-acetyl groups are typically introduced first due to their labile nature under acidic or basic conditions, while the bulky triisopropylsilyl (TIPS) group at the 6-OH position provides steric hindrance to prevent undesired reactivity during glycosylation. A stepwise approach using acetic anhydride for acetylation (3,4-OH) and triisopropylsilyl chloride (TIPSCl) for silylation (6-OH) under anhydrous conditions is common. Purification via silica gel chromatography with hexane/ethyl acetate gradients ensures removal of unreacted reagents .
Q. How does the choice of protecting groups influence glycosylation efficiency with this compound?
The acetyl groups at 3,4-OH positions act as temporary protecting groups, which can be selectively removed under mild basic conditions (e.g., NaOMe/MeOH) post-glycosylation. The TIPS group at 6-OH remains stable during glycosylation, preventing side reactions at this position. This combination allows precise control over regioselectivity and stereoselectivity in oligosaccharide synthesis. For example, the TIPS group’s steric bulk directs glycosyl acceptors to react at the less hindered anomeric carbon (C-1) .
Q. What analytical methods are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are essential for verifying acetyl (δ ~2.0–2.2 ppm for CH) and TIPS (δ ~1.0–1.2 ppm for isopropyl groups) substitution patterns.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion ([M+Na] expected at m/z 489.3 for CHOSi).
- HPLC : Reverse-phase HPLC with UV detection (210 nm) monitors purity (>98%) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?
Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in glycosylation. For instance, the TIPS group’s steric effects can be quantified using Gibbs free energy barriers to identify favorable reaction trajectories. Coupling computational results with experimental validation (e.g., varying solvents or catalysts) refines reaction conditions. This approach reduces trial-and-error experimentation and accelerates the discovery of novel glycoconjugates .
Q. What strategies resolve contradictory data in stereochemical outcomes during glycosylation?
Contradictions in stereoselectivity (e.g., α/β ratios) often arise from solvent polarity, promoter choice (e.g., NIS/TfOH vs. BF·EtO), or temperature. Systematic studies using design of experiments (DoE) can isolate variables. For example:
Q. How do competing reaction mechanisms (e.g., SN1 vs. SN2) affect glycosylation with this donor?
The bulky TIPS group at C-6 restricts the conformational flexibility of the glucal, favoring a planar oxocarbenium intermediate (SN1-like mechanism). However, in polar aprotic solvents, partial SN2 character may emerge due to nucleophile backside attack. Kinetic isotopic effect (KIE) studies and O-labeled experiments can distinguish mechanistic pathways. For example, a primary KIE (k/k > 1) supports SN1, while negligible KIE suggests SN2 .
Methodological Notes
- Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of substituents post-glycosylation.
- Troubleshooting Synthesis : If silylation at C-6 is incomplete, increase reaction time (24–48 hrs) or use imidazole as a catalyst .
- Data Reproducibility : Document moisture-sensitive steps rigorously (e.g., use of molecular sieves) to ensure consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
